N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O/c1-14-27-19(12-20(28-14)31-11-10-26-13-31)29-15-6-8-16(9-7-15)30-21(32)17-4-2-3-5-18(17)22(23,24)25/h2-13H,1H3,(H,30,32)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUUZOEAIADPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide, a compound with the molecular formula C22H17F3N6O, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on available research findings.
- Molecular Weight : 438.414 g/mol
- Purity : Typically around 95%
- IUPAC Name : N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide
Biological Activity Overview
The compound has been studied for various biological activities, including its potential as an anti-tubercular agent and its effects on different cellular pathways.
1. Anti-Tubercular Activity
Research has indicated that compounds similar to this compound exhibit significant anti-tubercular properties. For instance, derivatives with similar structural motifs have shown promising activity against Mycobacterium tuberculosis.
| Compound | IC50 (μM) | IC90 (μM) | Notes |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Derived from similar pyrimidine structures |
| Compound B | 2.18 | 4.00 | Exhibited low cytotoxicity in HEK-293 cells |
In a study evaluating various derivatives, some compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of Mycobacterium tuberculosis, indicating their potential as effective anti-tubercular agents .
2. Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving this compound and its analogs, it was found that many exhibited low toxicity against human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic index .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, molecular docking studies have indicated that its structural components may interact with specific targets involved in bacterial metabolism and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anti-Tubercular Agents : A series of benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most potent compounds had IC90 values indicating strong efficacy .
- Cytotoxicity Evaluation : Compounds derived from similar structures were assessed for cytotoxicity using HEK-293 cells, showing that most were non-toxic at therapeutic concentrations .
- Molecular Interactions : Docking studies revealed that these compounds could effectively bind to active sites of target proteins involved in bacterial growth, highlighting their potential as drug candidates .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing imidazole and pyrimidine moieties exhibit anticancer properties. N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide has been explored for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines, including breast, colon, and lung cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of imidazole and trifluoromethyl groups is believed to enhance the interaction with microbial targets, leading to increased efficacy .
Antiviral Potential
There is growing interest in the antiviral applications of compounds with imidazole derivatives. The unique nitrogen atoms in these structures facilitate interactions with viral proteins, potentially inhibiting viral replication. Preliminary studies suggest that related compounds may exhibit activity against viruses such as HIV and influenza .
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Its ability to form hydrogen bonds with active sites makes it a candidate for targeting various enzymes involved in disease pathways. For instance, research has focused on its effects on kinases and phosphatases relevant to cancer signaling pathways .
Molecular Probes
Due to its specific binding properties, this compound can serve as a molecular probe in biological assays. Its fluorescent properties allow for tracking interactions within cellular environments, providing insights into cellular mechanisms and drug action .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its trifluoromethyl group contributes to hydrophobic characteristics, making it suitable for applications in coatings and adhesives .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines |
| Antimicrobial Properties | Effective against S. aureus and E. coli |
| Antiviral Potential | Inhibitory effects on viral replication |
| Enzyme Inhibition | Targets kinases/phosphatases in disease pathways |
| Molecular Probes | Useful in tracking cellular interactions |
| Polymer Chemistry | Enhances material properties |
Case Studies
- Anticancer Research : A study demonstrated that a similar imidazole-containing compound exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound could have comparable effects .
- Antimicrobial Evaluation : In antimicrobial assays, derivatives showed moderate activity against gram-positive and gram-negative bacteria, indicating the potential of this compound as a lead for developing new antibiotics .
- Enzyme Interaction Studies : Research has shown that compounds similar to this compound can effectively inhibit specific kinases involved in tumor growth, paving the way for targeted cancer therapies .
Comparison with Similar Compounds
Research Findings and Data
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with coupling a pyrimidine derivative (e.g., 6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-amine) with a substituted benzoyl chloride under anhydrous conditions. Key steps include:
- Nucleophilic substitution : Reaction of the pyrimidine amine with 4-aminophenyl groups in DMF or THF at 60–80°C .
- Coupling with benzamide : Use of 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd for cross-coupling) .
Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading, and temperature gradients to enhance purity. Monitor via TLC and purify via column chromatography .
Q. How should researchers characterize the structural integrity of this compound?
- Spectroscopic Analysis :
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~470) .
- Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and tissue distribution .
- Metabolite Identification : Use HPLC coupled with high-resolution MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose Escalation Studies : Correlate in vitro IC₅₀ values with in vivo dosing regimens, adjusting for protein binding and clearance rates .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for derivatives of this compound?
- Functional Group Variation : Synthesize analogs with modified imidazole substituents (e.g., methyl vs. ethyl groups) or trifluoromethyl positional isomers .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing derivatives with lower binding energies .
Q. What methodologies are recommended for assessing the compound’s interaction with target enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) using immobilized enzyme/receptor .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
- X-ray Crystallography : Resolve co-crystal structures (e.g., with kinase domains) to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability and reduce renal clearance .
- Excipient Screening : Test cyclodextrins or surfactants (e.g., polysorbate 80) in preclinical formulations .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve conflicting data in enzyme inhibition assays?
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs .
- Orthogonal Assays : Confirm results using complementary methods (e.g., Western blotting for phosphoprotein levels alongside enzymatic activity assays) .
- Statistical Rigor : Apply ANOVA with post-hoc tests to identify outliers and ensure significance thresholds (p < 0.01) are met .
Q. What are the best practices for validating target specificity in a crowded kinase inhibitor landscape?
- Kinase Profiling Panels : Screen against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- CRISPR Knockout Models : Use cell lines with CRISPR-mediated deletion of the target kinase to confirm on-target effects .
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes to map interactomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
